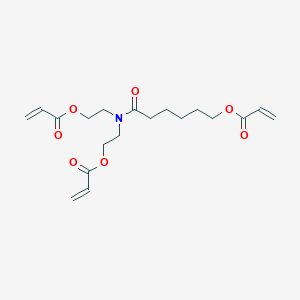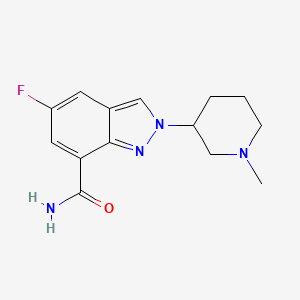
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step typically involves amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Indazole-7-carboxamide derivatives: These compounds share the indazole core and carboxamide group but may differ in other substituents.
Fluorinated indazoles: Compounds with a fluorine atom on the indazole ring.
Piperidine-containing indazoles: Compounds with a piperidine moiety attached to the indazole ring.
Uniqueness
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is unique due to the specific combination of the fluorine atom, piperidine moiety, and carboxamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H17FN4O |
|---|---|
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
5-fluoro-2-(1-methylpiperidin-3-yl)indazole-7-carboxamide |
InChI |
InChI=1S/C14H17FN4O/c1-18-4-2-3-11(8-18)19-7-9-5-10(15)6-12(14(16)20)13(9)17-19/h5-7,11H,2-4,8H2,1H3,(H2,16,20) |
Clave InChI |
MERFKGXARLTHIL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




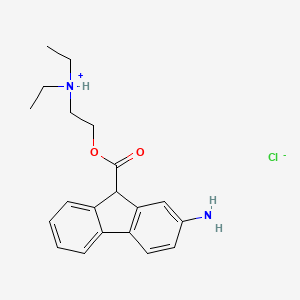
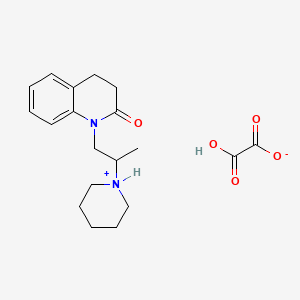

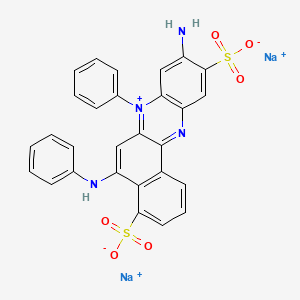
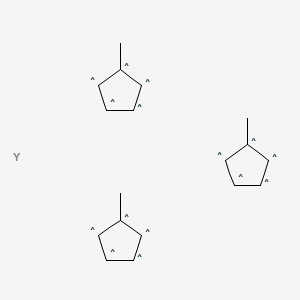


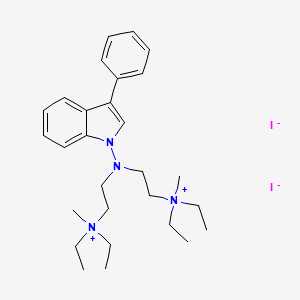

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

